1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Catalog No.
S1514968
CAS No.
18419-84-6
M.F
C8H22O2Si2
M. Wt
206.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane

CAS Number

18419-84-6

Product Name

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

IUPAC Name

ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane

Molecular Formula

C8H22O2Si2

Molecular Weight

206.43 g/mol

InChI

InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3

InChI Key

GWIVSKPSMYHUAK-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)[Si](C)(C)OCC

Synonyms

1,2-DIETHOXYTETRAMETHYLDISILANE

Canonical SMILES

CCO[Si](C)(C)[Si](C)(C)OCC

Synthesis and Characterization:

,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silicon-based compound belonging to the class of organosilanes. Research has explored its synthesis using various methods, including the reaction of dichlorodimethylsilane with diethoxymagnesium:

(CH3)2SiCl2 + 2 (CH3CH2O)MgCl → ((CH3CH2O)(CH3)2Si)2 + 2 MgCl2

Studies have characterized the structure and properties of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

Research suggests that 1,2-Diethoxy-1,1,2,2-tetramethyldisilane possesses properties that make it potentially useful in various scientific applications:

  • Precursor for silicon-based materials

    Due to the presence of ethoxy groups, the compound can act as a precursor for the synthesis of silicon-containing materials through hydrolysis and condensation reactions []. These materials can find applications in electronics, optics, and catalysis.

  • Organic synthesis

    The ethoxy groups can be transformed into other functional groups through various organic reactions, allowing the use of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane as a starting material for the synthesis of diverse organic molecules [].

Current Research Trends:

While research on 1,2-Diethoxy-1,1,2,2-tetramethyldisilane is ongoing, it is essential to note that the compound is not yet widely studied compared to other organosilanes. Current research trends seem to focus on:

  • Developing new synthetic routes

    Researchers are exploring alternative methods for synthesizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane with improved efficiency and selectivity [].

  • Investigating potential applications

    Further exploration of the compound's potential applications in material science, organic synthesis, and other fields is ongoing.

1,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silane compound with the molecular formula (C2H5O)(CH3)2Si)2(C_2H_5O)(CH_3)_2Si)_2 and a molecular weight of 206.43 g/mol. It features two ethoxy groups and two dimethylsilyl groups attached to a central silicon framework. This compound is characterized by its unique structure, which includes multiple silicon atoms and functional groups that enhance its reactivity and versatility in chemical applications .

, particularly in silylation processes. For instance, it can undergo palladium-catalyzed reactions with aryl bromides to form silylated products. The compound's reactivity is attributed to the presence of silicon atoms that can readily form bonds with other elements or compounds .

Typical Reactions Include:

  • Silylation of Aryl Bromides: This reaction involves the insertion of 1,2-diethoxy-1,1,2,2-tetramethyldisilane into aryl bromides under palladium catalysis.
  • Thermal Decomposition: Under high temperatures, it can decompose to yield primary products like dimethylsilane and dimethylsilyl radicals.

The synthesis of 1,2-diethoxy-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with alcohols in the presence of a base. A common method includes:

  • Reaction of Chlorosilanes: Chlorosilanes react with ethanol under basic conditions to produce the desired diethoxy compound.

    Example Reaction:
    text
    RSiCl + C2H5OH → RSi(OEt) + HCl

This method allows for the introduction of ethoxy groups onto the silicon framework .

1,2-Diethoxy-1,1,2,2-tetramethyldisilane has several applications across various fields:

  • Silicon-Based Materials: Used in the synthesis of silicon-containing polymers and materials.
  • Silylation Agent: Acts as a silylation agent in organic synthesis for modifying organic compounds.
  • Surface Modification: Utilized for enhancing surface properties in materials science.

Interaction studies involving 1,2-diethoxy-1,1,2,2-tetramethyldisilane primarily focus on its reactivity with other organic compounds. These studies have shown that it can effectively participate in cross-coupling reactions and other transformations that involve silicon-based intermediates. The compound's ability to form stable bonds with various substrates makes it valuable in synthetic organic chemistry .

Several compounds share structural similarities with 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,2-Dimethoxy-1,1,2,2-tetramethyldisilaneC6H18O2Si2C_6H_{18}O_2Si_2Contains dimethoxy groups instead of ethoxy groups
TrimethylsilaneC3H12SiC_3H_{12}SiSimpler structure with only methyl groups
TriethylsilaneC6H18SiC_6H_{18}SiContains ethyl groups but lacks the complex structure

Uniqueness

The unique aspect of 1,2-diethoxy-1,1,2,2-tetramethyldisilane lies in its dual ethoxy groups and tetramethylsilane framework. This configuration enhances its reactivity compared to simpler silanes and allows for diverse applications in chemical synthesis and material science.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Dates

Modify: 2023-08-15

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